molecular formula C9H8N2O B13670039 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone

1-(Imidazo[1,5-a]pyridin-5-yl)ethanone

Cat. No.: B13670039
M. Wt: 160.17 g/mol
InChI Key: OLJPJPIUJXSNBN-UHFFFAOYSA-N
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Description

1-(Imidazo[1,5-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various agrochemicals and pharmaceuticals . The compound’s unique chemical structure and properties make it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone can be achieved through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the use of 2-pyridyl ketones and alkylamines in the presence of molecular iodine as a catalyst . Another approach utilizes a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone stands out due to its specific substitution pattern and the resulting unique chemical and biological properties

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-imidazo[1,5-a]pyridin-5-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h2-6H,1H3

InChI Key

OLJPJPIUJXSNBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=CN=CN21

Origin of Product

United States

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